4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
The compound 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:
- A pyrimidine core substituted at the 2-position with a morpholine ring.
- A piperazine ring at the 4-position of the pyrimidine, further functionalized with a 5-methyl-1,3,4-thiadiazole group.
The 1,3,4-thiadiazole moiety may enhance metabolic stability or influence binding interactions .
Properties
IUPAC Name |
4-[4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-12-18-19-15(24-12)22-6-4-20(5-7-22)13-2-3-16-14(17-13)21-8-10-23-11-9-21/h2-3H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBBWCVSFMBOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. The piperazine ring is often introduced through nucleophilic substitution reactions, while the pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors. The final step involves the coupling of these ring systems under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and pyrimidine rings can enhance binding affinity and specificity, while the morpholine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415456-54-9)
- Structural Differences : Replaces the 5-methyl-1,3,4-thiadiazole with a 5-fluoropyrimidine group on the piperazine.
- The absence of the thiadiazole may reduce steric bulk, improving solubility.
- Molecular Formula : C₁₆H₂₀FN₇O (MW 345.37) vs. the target compound’s estimated formula C₁₄H₁₉N₇OS (MW 341.42) .
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one
- Structural Differences : Features a pyrimidin-4(3H)-one core and a 2-fluorophenyl group on the piperazine. The thiadiazole is attached via a thioether linkage .
- Implications : The ketone group in the core may alter electronic properties, while the thioether could influence redox stability. The fluorophenyl substituent may enhance lipophilicity .
Thienopyrimidine-Based Analogs
4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
- Structural Differences: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine and substitutes morpholine with a trifluoroethyl group.
- The trifluoroethyl group introduces strong electron-withdrawing effects and lipophilicity (MW 430.45 vs. 341.42 for the target compound) .
Imidazo/Thienopyrimidine Hybrids
4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine
Substituent-Driven Comparison
Biological Activity
The compound 4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS Number: 2415490-27-4) is a novel heterocyclic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 347.44 g/mol. The structure includes a morpholine ring, a pyrimidine moiety, and a thiadiazole-piperazine derivative, which contribute to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
-
Antimicrobial Activity :
- The presence of the thiadiazole moiety is known to enhance antimicrobial properties. Derivatives containing the 1,3,4-thiadiazole ring have shown significant activity against various bacterial strains and fungi. For instance, compounds with similar structures demonstrated inhibitory effects on Pseudomonas aeruginosa and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard drugs like fluconazole .
-
Anticancer Properties :
- Thiadiazole derivatives have been noted for their cytostatic effects against cancer cell lines. Research indicates that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis . In vitro studies on cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown promising results for anticancer activity .
- Anticonvulsant Effects :
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects such as antimicrobial action or anticancer activity.
- Disruption of Cellular Processes : By targeting nucleic acids and other cellular components, it may interfere with critical processes like DNA replication and transcription.
Comparative Analysis
To understand the relative efficacy of this compound, it is essential to compare it with similar structures:
| Compound Type | Example Compound | Biological Activity |
|---|---|---|
| Thiadiazole Derivatives | 2-Amino-1,3,4-thiadiazole | Antimicrobial and anticancer properties |
| Piperazine Derivatives | 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine | Anticonvulsant and antimicrobial effects |
| Pyrimidine Derivatives | Minaprine | Antidepressant and GABA-A antagonist |
Case Studies
Several case studies have highlighted the biological potential of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria .
- Antitumor Activity : Research on new series of thiadiazoles indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds has shown potential for synergistic effects, enhancing overall efficacy while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
